Scientific Field: Oncology - Hematology
Summary of Application: Tosedostat, an aminopeptidase inhibitor, was evaluated for its potential to improve treatment outcomes in elderly patients with AML and high-risk myelodysplastic syndrome (MDS).
Methods of Application: Patients were randomly assigned to receive standard chemotherapy with or without Tosedostat for two cycles in an open-label randomized phase II study.
Results: The study found no significant difference in complete bone marrow leukemia clearance between both arms. Survival after two years was 33% for the standard arm versus 18% for the Tosedostat arm. The Tosedostat arm also experienced more infectious complications and a higher incidence of atrial fibrillation .
Scientific Field: Pharmacology - Pediatric Oncology
Summary of Application: The efficacy of Tosedostat in pediatric AML was investigated, with a focus on enhancing its efficacy through the induction of carboxylesterase 1 (CES1).
Methods of Application: The study involved biochemical assays, quantitative PCR, immunoblotting, and enzyme kinetics assays to measure CES1 activity and its correlation with sensitivity to Tosedostat.
Results: The IC50 of Tosedostat across AML cell lines was approximately 13μM. Pre-treatment with the reversible CES inhibitor benzil increased CES1 activity and reduced cell viability when combined with Tosedostat treatment, suggesting that CES1 induction could be a novel therapeutic approach .
Scientific Field: Clinical Pharmacology
Methods of Application: The study was a first-in-man trial assessing the antiproliferative and antiangiogenic activity of Tosedostat in vitro.
Tosedostat is a synthetic small molecule classified as a peptidomimetic compound. It features a hydroxamic acid zinc-chelating function and an ester moiety, which contribute to its biological activity. The chemical formula for Tosedostat is , and it has a molecular weight of approximately 406.48 g/mol. Tosedostat acts primarily as an inhibitor of the M1 family of aminopeptidases, particularly targeting puromycin-sensitive aminopeptidase and leukotriene A4 hydrolase, leading to its anti-proliferative effects in various cancer models .
Tosedostat functions by inhibiting specific aminopeptidases, which are enzymes that remove amino acids from the N-terminus of peptides. This inhibition disrupts protein degradation pathways within cells, particularly in cancerous cells. The compound's mechanism of action involves the chelation of zinc ions within the active sites of these enzymes, effectively blocking their activity and leading to the accumulation of unprocessed peptides .
Tosedostat exhibits significant anti-cancer properties, particularly in hematological malignancies such as acute myeloid leukemia and multiple myeloma. It induces apoptosis in leukemic cell lines and demonstrates selectivity for malignant over normal cells. Its biological effects include:
Tosedostat is primarily investigated for its potential in treating various hematological malignancies, including:
Moreover, ongoing clinical trials are exploring its efficacy when combined with other drugs such as cytarabine and hypomethylating agents.
Tosedostat has been shown to interact with various cellular pathways:
These interactions suggest a multifaceted role in modulating tumor microenvironments and enhancing therapeutic outcomes.
Tosedostat shares structural and functional similarities with several other compounds that target aminopeptidases or exhibit anti-cancer properties. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Tosedostat | Inhibits aminopeptidases | Selective for malignant cells; oral bioavailability |
Marizomib | Proteasome inhibitor | Targets proteasome rather than aminopeptidases |
Vorinostat | Histone deacetylase inhibitor | Primarily affects epigenetic regulation |
Belinostat | Histone deacetylase inhibitor | Similar to vorinostat but with different selectivity |
Pexidartinib | Inhibits receptor tyrosine kinases | Targets specific signaling pathways |
Tosedostat’s unique mechanism as an aminopeptidase inhibitor distinguishes it from other compounds that may target different aspects of cancer biology, providing a novel approach to treatment strategies .